1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
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Overview
Description
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Fluorophenyl Isocyanate: The oxadiazole intermediate is then reacted with 2-fluorophenyl isocyanate to form the final urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, using reagents such as alkoxides or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea include other oxadiazole derivatives, such as:
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(4-chlorophenyl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different biological activities and properties.
1-(5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-methylphenyl)urea:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-10-7-8-11(2)12(9-10)15-21-22-17(24-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDRPSYHRNHCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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